molecular formula C23H45NaO13 B13726690 Hydroxy-PEG10-acid sodium salt

Hydroxy-PEG10-acid sodium salt

Cat. No.: B13726690
M. Wt: 552.6 g/mol
InChI Key: AESDAJWCXKLNLU-UHFFFAOYSA-M
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Description

Hydroxy-PEG10-acid sodium salt is a polyethylene glycol (PEG) derivative that contains a hydroxyl group and a terminal carboxylic acid in its sodium salt form. This compound is widely used as a PEG linker in various chemical and biological applications due to its stability and solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG10-acid sodium salt is synthesized by reacting polyethylene glycol (PEG) with a carboxylic acid derivative. The hydroxyl group of PEG reacts with the carboxylic acid to form an ester linkage. The sodium salt form is preferred for stability and ease of handling .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The reaction typically occurs in a solvent such as water, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) to ensure complete solubility of the reactants. The product is then purified and converted to its sodium salt form for stability .

Mechanism of Action

The mechanism of action of Hydroxy-PEG10-acid sodium salt involves its ability to form stable linkages with other molecules. The terminal carboxylic acid can react with primary amines to form amide bonds, while the hydroxyl group can undergo further derivatization or replacement with other reactive functional groups . These reactions enable the compound to serve as a versatile linker in various applications.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H45NaO13

Molecular Weight

552.6 g/mol

IUPAC Name

sodium;3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C23H46O13.Na/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26;/h24H,1-22H2,(H,25,26);/q;+1/p-1

InChI Key

AESDAJWCXKLNLU-UHFFFAOYSA-M

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)[O-].[Na+]

Origin of Product

United States

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